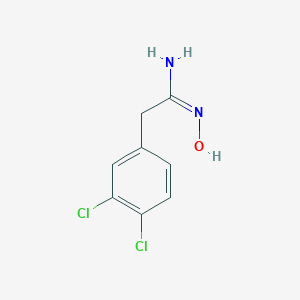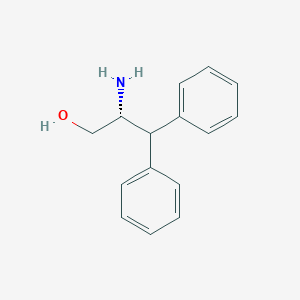
2-(4-Fluorophenyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)benzaldehyde and related compounds has been explored through various methods, including palladium-catalyzed C-H functionalization and Claisen-Schmidt condensation reactions. Xiao-Yang Chen et al. (2018) reported a direct, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups, showcasing a method for the functionalization of benzaldehydes (Chen & Sorensen, 2018). Similarly, Vinutha V. Salian et al. (2018) discussed the synthesis of chalcone derivatives, which are closely related to this compound, through base-catalyzed Claisen-Schmidt condensation reactions (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound and related molecules has been characterized using various techniques, including X-ray crystallography and NMR spectroscopy. The work by W. Clegg et al. (1999) on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde provides insight into the essentially planar and parallel structure of benzaldehyde and nitroaniline fragments, which are linked through an ethylene bridge (Clegg et al., 1999).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the formation of novel compounds. Yong Wu et al. (2021) described a Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, demonstrating the reactivity and versatility of benzaldehyde derivatives in synthesizing quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. However, specific studies focused on the detailed physical properties of this compound were not identified in the searched literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility of this compound, are essential for its application in organic synthesis. The studies by Xiao-Yang Chen et al. (2017) on the synthesis of fluorenones from benzaldehydes and aryl iodides highlight the chemical reactivity and potential applications of benzaldehyde derivatives in organic synthesis (Chen, Ozturk, & Sorensen, 2017).
Scientific Research Applications
Synthesis of Novel Compounds :
- A study presented a catalyst-free green synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives via a one-pot four-component reaction. This approach is effective and offers advantages like excellent yields and shorter reaction times (Govindaraju et al., 2016).
Catalysis :
- Research on the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups has been conducted. This process utilizes 1-fluoro-2,4,6-trimethylpyridinium salts as oxidants or fluorinating reagents (Chen & Sorensen, 2018).
Analytical Characterizations :
- A study focused on the spectral behavior and photophysical parameters of a fluorophore synthesized by Knoevenagel condensation of 4-(dimethylamino)benzaldehyde and 4-fluorobenzyl cyanide, demonstrating its potential application in organic photoemitting diodes (Pannipara et al., 2015).
Industrial Applications :
- The synthesis of 2-((4-substituted phenyl)amino)benzaldehyde, an important intermediate for anticancer drugs, was optimized. This compound is crucial in the synthesis of biologically active intermediates (Duan et al., 2017).
- Another study explored the synthesis of benzaldehyde, an essential chemical in industries like cosmetics and perfumery, through oxidative processes. The research investigated the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions (Iraqui et al., 2020).
Mechanism of Action
Target of Action
2-(4-Fluorophenyl)benzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation systems of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the fungal cells from oxidative stress. By disrupting these antioxidation systems, this compound inhibits fungal growth .
Mode of Action
The compound interacts with its targets by destabilizing the cellular redox homeostasis of the fungi . This disruption leads to an increase in oxidative stress within the fungal cells, which can inhibit their growth and proliferation . The compound’s effectiveness as an antifungal agent increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The affected biochemical pathway primarily involves the cellular antioxidation systems of fungi . When this compound disrupts these systems, it leads to an imbalance in the redox state of the fungal cells. This imbalance can cause damage to various cellular components, including proteins, lipids, and DNA, thereby inhibiting the growth and proliferation of the fungi .
Pharmacokinetics
Similar compounds have shown promising pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation systems of fungi, the compound causes an increase in oxidative stress within the fungal cells. This stress can lead to damage to various cellular components and inhibit the growth and proliferation of the fungi .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)benzaldehyde plays a significant role in various biochemical reactions. It can act as a synthetic intermediate in the formation of Schiff base compounds, which have shown antimicrobial properties . The aldehyde group in this compound allows it to participate in condensation reactions with amines, forming imines that can interact with enzymes and proteins. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation depending on the specific biochemical context.
Cellular Effects
This compound has been observed to influence cellular processes significantly. It can disrupt cellular redox homeostasis, leading to oxidative stress in cells . This disruption can affect cell signaling pathways, particularly those involved in the oxidative stress response. Additionally, this compound can alter gene expression by modulating transcription factors that respond to oxidative stress, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. For example, it can inhibit enzymes involved in the antioxidation pathway, such as superoxide dismutases and glutathione reductase . This inhibition results in the accumulation of reactive oxygen species (ROS), which can further modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade under prolonged exposure to light and air . Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that continuous exposure to this compound can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including severe oxidative stress and cellular apoptosis . These threshold effects are crucial for determining safe dosage levels for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo oxidation to form carboxylic acids or reduction to form alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a role in these metabolic transformations . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to various cellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
2-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENDTDXVOJYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362619 | |
| Record name | 2-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192863-46-0 | |
| Record name | 2-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192863-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



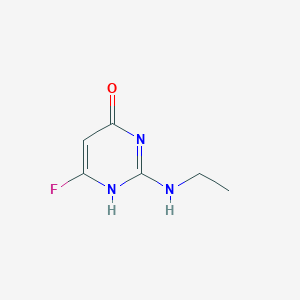
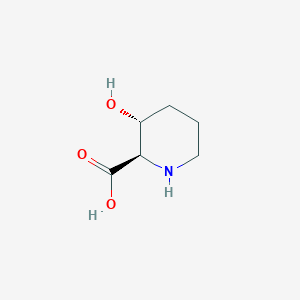
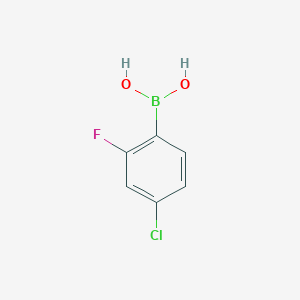



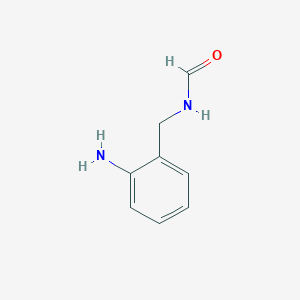
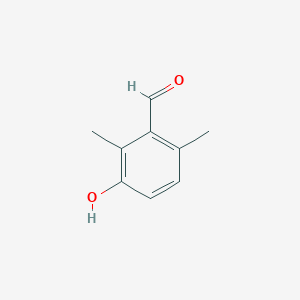

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
